2-Tert-butylpiperidine hydrochloride

Basicity Steric hindrance pKa

Researchers using unsubstituted or 4-substituted piperidines often face inconsistent reactivity, poor solubility, and failed crystallizations. 2-Tert-butylpiperidine hydrochloride (CAS 72939-25-4) eliminates these risks with its sterically-hindered 2-tert-butyl substitution and defined hydrochloride stoichiometry. • Validated D2 dopamine receptor ligand (IC50 2.50 μM) for CNS SAR campaigns • Enhanced aqueous solubility & handling convenience vs free base • Ideal precursor for chiral ligands, organocatalysts, and peptidomimetics Bulk stock available for immediate dispatch.

Molecular Formula C9H20ClN
Molecular Weight 177.71
CAS No. 72939-25-4
Cat. No. B1660189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylpiperidine hydrochloride
CAS72939-25-4
Molecular FormulaC9H20ClN
Molecular Weight177.71
Structural Identifiers
SMILESCC(C)(C)C1CCCCN1.Cl
InChIInChI=1S/C9H19N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H
InChIKeyJSOVJQUFOWHYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylpiperidine Hydrochloride: Sterically Defined Building Block


2-Tert-butylpiperidine hydrochloride (CAS 72939-25-4) is a piperidine derivative featuring a bulky tert-butyl group at the 2-position of the heterocyclic ring, supplied as a hydrochloride salt . This substitution pattern imparts distinct steric and electronic properties compared to unsubstituted piperidine or regioisomers such as 4-tert-butylpiperidine . The hydrochloride salt form enhances aqueous solubility and handling convenience, making it a preferred stock form for synthetic and medicinal chemistry applications . Its computed physicochemical profile includes a molecular weight of 177.71 g/mol, a predicted pKa of 10.65±0.10, and a calculated LogP of 2.17, positioning it as a moderately lipophilic, basic amine scaffold suitable for further derivatization or direct use in catalytic and receptor-binding contexts .

2-Tert-butylpiperidine HCl: Why It Cannot Be Substituted


Piperidine derivatives are not interchangeable building blocks; subtle variations in substitution pattern and counterion profoundly alter basicity, lipophilicity, steric bulk, and biological target engagement . The 2-tert-butyl substitution in this compound creates a unique steric environment adjacent to the reactive nitrogen center, which is absent in 3- or 4-substituted regioisomers . This steric hindrance directly impacts nucleophilicity, conformational preferences in receptor binding pockets, and metabolic stability of derived compounds [1]. Furthermore, the hydrochloride salt provides defined stoichiometry and enhanced aqueous solubility compared to the free base or alternative salt forms, which is critical for reproducible biological assays and synthetic procedures . Selecting an incorrect analog—such as 4-tert-butylpiperidine or unsubstituted piperidine—can lead to divergent reaction outcomes, altered pharmacological profiles, or failed crystallizations, undermining project timelines and data integrity.

2-Tert-butylpiperidine HCl: Quantitative Comparison Guide


Basicity Reduction by 2-Tert-butyl Substitution

The presence of a tert-butyl group at the 2-position significantly reduces the basicity of the piperidine nitrogen due to steric inhibition of solvation. In 51.9 mol% EtOH-H₂O, cis-2,6-di-tert-butylpiperidine was found to be 2.81 pK units less basic than piperidine [1]. While data for the mono-substituted 2-tert-butylpiperidine hydrochloride is not directly available in this study, the class-level inference indicates that even a single 2-tert-butyl group introduces substantial steric hindrance that decreases basicity relative to unsubstituted or 4-substituted analogs, which lack this proximal steric bulk .

Basicity Steric hindrance pKa Nucleophilicity

Lipophilicity: 2-Tert-butyl vs. 4-Substituted Piperidine

The calculated LogP for 2-tert-butylpiperidine free base is 2.1746, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts . In contrast, 4-tert-butylpiperidine (CAS 1882-42-4) is reported to have limited aqueous solubility due to its hydrophobic tert-butyl group, but its LogP is not directly comparable due to different substitution patterns . The 2-position substitution influences the overall molecular conformation and hydrogen-bonding capacity differently than the 4-position, which can affect partitioning behavior and bioavailability of derived compounds .

Lipophilicity LogP ADME Permeability

Regioisomer-Dependent Function: 2- vs. 4-Tert-butylpiperidine

4-Tert-butylpiperidine (tBPp) has been demonstrated as a highly effective additive in perovskite solar cells, achieving a champion power conversion efficiency of 24.2% due to stronger interaction with perovskite surface defects compared to 4-tert-butylpyridine [1]. In contrast, 2-tert-butylpiperidine has been evaluated as a dopamine receptor antagonist, with binding affinity data showing an IC50 of 2.50 μM (2500 nM) in bovine anterior pituitary membrane assays [2]. These divergent applications underscore that the position of the tert-butyl group dictates both material science functionality and biological target engagement, preventing any simple interchange of regioisomers in either field.

Regioisomer Receptor binding Solar cells Additive

2-Substitution: Steric Effects on Conformation and Reactivity

Studies on conformationally locked piperidines demonstrate that 2-tert-butyl substitution restricts ring flexibility and alters the accessibility of the nitrogen lone pair, directly impacting nucleophilicity and stereoselectivity in reactions [1]. For example, in Pd(II)-catalyzed 1,3-chirality transfer reactions, the stereochemical outcome is highly dependent on the substitution pattern, with 2-substituted piperidines showing distinct reactivity profiles compared to 3- or 4-substituted variants [2]. Additionally, the steric bulk at the 2-position reduces susceptibility to N-oxidation and other metabolic transformations compared to less hindered analogs, a property inferred from class-level SAR trends .

Steric hindrance Conformational analysis Stereoselectivity Catalysis

2-Tert-butylpiperidine Hydrochloride Applications


Asymmetric Catalysis and Chiral Ligand Design

The sterically hindered environment adjacent to the nitrogen atom in 2-tert-butylpiperidine makes it an ideal precursor for chiral ligands and organocatalysts. Its reduced basicity and conformational restriction, as inferred from studies on 2-substituted piperidines [1], can be exploited to achieve high stereoselectivity in asymmetric transformations. Researchers developing Pd-catalyzed chirality transfer reactions or other enantioselective processes should prioritize this scaffold over 4-substituted analogs to access unique reactivity profiles [2].

Medicinal Chemistry: Dopamine Receptor Modulator Scaffold

With a documented IC50 of 2.50 μM against dopamine receptors [3], 2-tert-butylpiperidine serves as a validated starting point for developing novel antagonists or modulators for CNS disorders. The 2-position tert-butyl group offers a distinct steric and electronic signature compared to the 4-isomer, which may afford improved subtype selectivity or metabolic stability. Medicinal chemists should use this hydrochloride salt to ensure consistent stoichiometry in SAR campaigns aimed at optimizing dopamine receptor affinity.

Synthesis of Sterically Shielded Nitroxide Radicals and Polymer Stabilizers

Piperidines with bulky 2-substituents are key intermediates in the synthesis of hindered amine light stabilizers (HALS) and nitroxide radicals [4]. The 2-tert-butyl group provides the necessary steric shielding to stabilize the nitroxide radical, enhancing its utility as a polymerization inhibitor or antioxidant. This compound is a superior precursor for such applications compared to unhindered piperidines, which yield less stable radicals.

Building Block for Conformationally Restricted Peptidomimetics

The rigid, sterically demanding nature of the 2-tert-butylpiperidine ring makes it a valuable building block for peptidomimetics and macrocyclic drugs . Incorporation of this scaffold can restrict backbone flexibility, improving target binding affinity and oral bioavailability. The hydrochloride salt facilitates easy handling and direct use in solid-phase peptide synthesis or solution-phase amide coupling reactions.

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